molecular formula C16H15NO2 B062663 (R)-4-Benzhydryloxazolidin-2-one CAS No. 173604-33-6

(R)-4-Benzhydryloxazolidin-2-one

Katalognummer B062663
CAS-Nummer: 173604-33-6
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: QEOCTJMBYZNEJH-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves innovative methodologies that enable the formation of the oxazolidinone ring. For example, one study described the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which, while structurally distinct, shares synthetic strategies applicable to (R)-4-Benzhydryloxazolidin-2-one (Hranjec et al., 2012). Another example is the Rh(II)-catalyzed annulative coupling for the synthesis of thiazolidin-4-ones, demonstrating the versatility of catalysis in forming heterocyclic compounds (Ansari et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, NMR, and other spectroscopic methods. For instance, the crystal and molecular structure of certain thiazolidinone derivatives have been elucidated, providing insights into the geometric arrangement and electronic structure that could be relevant to (R)-4-Benzhydryloxazolidin-2-one (Domagała et al., 2004).

Chemical Reactions and Properties

Oxazolidinone derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional utility. The literature provides examples of their reactivity, such as the synthesis of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones, demonstrating their potential in creating biologically active molecules (Shelke et al., 2012).

Wissenschaftliche Forschungsanwendungen

Development of PARP Inhibitors for Cancer Therapy

One significant application involves the discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor, ABT-888, for treating cancer. This compound exhibits potent PARP enzyme inhibition, demonstrating efficacy in combination with other chemotherapeutic agents in preclinical models. The structural motif related to "(R)-4-Benzhydryloxazolidin-2-one" plays a critical role in enhancing the compound's aqueous solubility and bioavailability, which are crucial factors for its pharmacological effectiveness (Penning et al., 2009).

Inhibition of HIV Replication

Another application is in the development of anti-HIV agents, where derivatives of thiazolidin-4-ones, which share structural similarities with "(R)-4-Benzhydryloxazolidin-2-one," have been explored. These derivatives exhibit potent inhibition of HIV-1 replication at nanomolar concentrations with minimal cytotoxicity, acting as nonnucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). This highlights the scaffold's potential for creating effective antiretroviral therapies (Barreca et al., 2002).

Synthesis and Evaluation of Anti-diabetic Agents

Research has also focused on synthesizing benzimidazole-tethered 1,2,3-triazoles as antidiabetic agents, demonstrating the versatility of "(R)-4-Benzhydryloxazolidin-2-one" related structures in medicinal chemistry. These compounds have shown promising α-amylase and α-glucosidase inhibitory activity, essential for managing type 2 diabetes mellitus. The work underscores the chemical framework's utility in addressing diverse pharmacological targets (Deswal et al., 2020).

Antimicrobial Activity

Furthermore, thiazolidin-4-ones, related to "(R)-4-Benzhydryloxazolidin-2-one," have been synthesized and evaluated for their antibacterial activity. These studies contribute to the search for new antimicrobial agents capable of addressing the rising challenge of antibiotic resistance. The compounds exhibit significant activity against various bacterial strains, indicating the potential of this chemical class in developing novel antibiotics (Gilani et al., 2016).

Safety And Hazards

This section would detail the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.




  • Zukünftige Richtungen

    This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.




    Eigenschaften

    IUPAC Name

    (4R)-4-benzhydryl-1,3-oxazolidin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QEOCTJMBYZNEJH-AWEZNQCLSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@H](NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H15NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00431618
    Record name (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00431618
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    253.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-4-Benzhydryloxazolidin-2-one

    CAS RN

    173604-33-6
    Record name (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00431618
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 173604-33-6
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.